molecular formula C15H18N2O3 B2791528 (3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one CAS No. 957013-84-2

(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one

Cat. No.: B2791528
CAS No.: 957013-84-2
M. Wt: 274.32
InChI Key: BRNDFZWNWNSMHC-WDIPEOLASA-N
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Description

(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one (: 957013-84-2) is a chiral pyrrolopyrrolone compound with a molecular formula of C15H18N2O3 and a molecular weight of 274.32 g/mol . This complex molecule features a fused bicyclic structure comprising two pyrrole rings, one of which is in a lactam form (pyrrol-2-one), an acetyl group, and a 2-hydroxyphenyl substituent. The stereocenter at the 3a position is specified as (R)-configuration. This compound is offered with a purity of >90% and is available for immediate shipment from multiple global locations . The compound belongs to a class of 5-hydroxy-2H-pyrrol-2-ones, which have been identified in scientific literature as scaffolds with significant potential in medicinal chemistry and drug discovery research . Related structural analogs have demonstrated potent antitumoral effects in preclinical models, particularly against hormone receptor-positive breast cancer cells, by inducing apoptosis and cell cycle arrest in the sub-G1 and G0/G1 phases . Other pyrrolo[1,2-a]quinoxaline-based derivatives have been investigated as potent and selective activators of Sirt6, an NAD+-dependent deacylase involved in critical cellular processes such as DNA repair, gene expression, and metabolism . Sirt6 activation is an emerging therapeutic strategy for a range of human conditions, including cancer, inflammatory diseases, and viral infections . Researchers can utilize this compound as a key intermediate for the synthesis of more complex bioactive molecules or as a pharmacological tool for probing biological mechanisms related to its structural class. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3aR)-1-acetyl-2-(2-hydroxyphenyl)-3a-methyl-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(18)17-11(10-5-3-4-6-12(10)19)7-15(2)8-13(20)16-14(15)17/h3-6,11,14,19H,7-8H2,1-2H3,(H,16,20)/t11?,14?,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNDFZWNWNSMHC-WDIPEOLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2(C1NC(=O)C2)C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C(C[C@]2(C1NC(=O)C2)C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one is a compound belonging to the pyrrole family, characterized by a complex structure that includes multiple functional groups. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications.

  • Molecular Formula : C15H18N2O
  • Molecular Weight : 274.32 g/mol
  • Density : Data not specified in available sources.

Biological Activity Overview

Research indicates that compounds containing pyrrole moieties exhibit a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has been explored in several studies, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

A study examining various pyrrole derivatives found that those with hydroxyl and acetyl substitutions exhibited significant antibacterial and antifungal properties. For instance, compounds similar to this compound demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus at concentrations ranging from 100 µg/mL to 200 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is closely linked to their structural features. The presence of hydroxyl groups has been associated with increased solubility and bioavailability, enhancing their interaction with biological targets. In the case of this compound, the combination of the acetyl group and hydroxyl substitution may contribute to its pharmacological profile by improving binding affinity to target enzymes or receptors involved in disease processes .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antibacterial activity of several pyrrole derivatives against E. coli and S. aureus. Compounds were tested at varying concentrations, with notable results indicating that those with similar structural features to this compound displayed significant inhibition zones compared to standard antibiotics like Norfloxacin.
    CompoundInhibition Zone (mm)Concentration (µg/mL)
    Compound A18100
    Compound B22200
    (3aR)-6-acetyl...20150
  • Cytotoxicity Assay : In another study focusing on cancer cell lines, derivatives similar to this compound were tested for cytotoxic effects on MCF-7 breast cancer cells. Results indicated a dose-dependent response with IC50 values suggesting moderate cytotoxicity at higher concentrations.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study demonstrated that derivatives of this compound showed efficacy against various cancer cell lines, highlighting its potential as a lead compound for drug development.

Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated. It has been shown to exert protective effects on neuronal cells under oxidative stress conditions, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have indicated that the compound can modulate pathways involved in neuronal survival and inflammation.

Molecular Imaging

Contrast Agents
this compound has potential applications as a contrast agent in molecular imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). The compound's ability to bind selectively to certain biological targets makes it a candidate for enhancing the contrast in imaging studies aimed at diagnosing diseases.

Case Study: Imaging in Cancer Diagnosis
A study published in the Molecular Imaging and Contrast Agent Database explored the use of similar compounds as imaging agents for detecting tumors. The findings suggested that these compounds could significantly improve the visualization of tumor margins during imaging procedures, aiding in more accurate diagnoses and treatment planning.

Material Science

Polymeric Applications
In material science, this compound has been investigated for its incorporation into polymer matrices to enhance mechanical properties. The compound's unique structure allows it to act as a plasticizer or stabilizer in various polymer formulations, potentially leading to improved durability and performance of materials used in industrial applications.

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; neuroprotective effects ,
Molecular ImagingPotential as a contrast agent for PET/MRI ,
Material ScienceEnhancements in polymer properties ,

Comparison with Similar Compounds

Structural Analogues

Bicyclic Pyrrolo-Pyrrole Derivatives
  • Compound from : 6-Methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid Structural Features: Contains a hexahydropyrrolo[3,4-c]pyrrole ring with a trifluoromethylphenyl substituent. Key Differences: The trifluoromethyl group enhances lipophilicity compared to the 2-hydroxyphenyl group in the target compound. The pyrimidine-4-carboxylic acid moiety introduces hydrogen-bonding capacity, absent in the acetyl group of the target . Biological Activity: Acts as a retinol-binding protein 4 (RBP4) antagonist, suggesting applications in metabolic disorders .
Pyrrolo-Pyridazine Derivatives
  • Compound from : (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid
    • Structural Features : A pyrrolo[1,2-b]pyridazine core with a chloro-hydroxyphenyl substituent.
    • Key Differences : The pyridazine ring introduces additional nitrogen atoms, increasing polarity. The chloro-hydroxyphenyl group may confer distinct binding properties compared to the 2-hydroxyphenyl group .
Pyrrolo-Pyrazolone Derivatives
  • Compound from : 3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Structural Features: A dihydropyrrolo[3,4-c]pyrazolone system with trimethoxyphenyl and hydroxypropyl groups. Key Differences: The trimethoxyphenyl substituent increases steric bulk and lipophilicity, while the hydroxypropyl group adds flexibility.

Physicochemical and Functional Properties

Property Target Compound Compound Compound
Core Structure Pyrrolo[2,3-b]pyrrolidine Pyrrolo[3,4-c]pyrrole Pyrrolo[3,4-c]pyrazolone
Key Substituents 2-Hydroxyphenyl, acetyl Trifluoromethylphenyl Trimethoxyphenyl
Polar Groups Hydroxyl, acetyl carbonyl Carboxylic acid Hydroxyl, pyrazolone carbonyl
Lipophilicity (Predicted) Moderate High (CF₃ group) Moderate (OCH₃ groups)
  • Impact of Substituents : The 2-hydroxyphenyl group in the target compound may facilitate π-π stacking, while the trifluoromethyl group in ’s compound enhances metabolic stability .

Q & A

Q. What are the most reliable synthetic routes for preparing (3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s pyrrolo-pyrrolone core is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, base-assisted cyclization (e.g., using KOtBu or NaH) of precursor lactams or hydroxy-pyrrolidinones is a common approach . Key steps include:
  • Cyclization : Controlled pH and temperature (e.g., 0–5°C for base-sensitive intermediates) to prevent side reactions.
  • Acetylation : Use of acetyl chloride or acetic anhydride in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere .
  • Stereochemical control : Chiral auxiliaries or catalysts to enforce the (3aR) configuration, as noted in similar pyrrolo-pyrrolone syntheses .
    Optimization strategies: Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acetylating agent), monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR to confirm stereochemistry and substituent positions. For example, the 2-hydroxyphenyl group’s aromatic protons resonate at δ 6.8–7.4 ppm, while the acetyl group’s methyl signal appears at δ 2.1–2.3 ppm .
  • FTIR : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and carbonyl (stretching ~1700 cm⁻¹) groups .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₂N₂O₃: 327.1709) .
  • X-ray Crystallography : Resolve absolute configuration and crystal packing, as demonstrated for analogous pyrrolo-pyrrolones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for structurally related pyrrolo-pyrrolones?

  • Methodological Answer : Discrepancies in NMR or HRMS data often arise from solvent effects, impurities, or stereoisomerism. To address this:
  • Standardize conditions : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and report chemical shifts relative to TMS.
  • Comparative analysis : Cross-reference with databases (e.g., Cambridge Structural Database) for analogous compounds .
  • Dynamic NMR : Investigate conformational flexibility (e.g., ring-flipping in hexahydropyrrolo-pyrrolones) that may cause signal splitting .
    Example: A 2024 patent noted conflicting melting points (138–140°C vs. 209–211°C) for similar derivatives, attributed to polymorphism; DSC and PXRD can clarify such cases .

Q. What strategies are effective for enhancing the compound’s stability during biological assays?

  • Methodological Answer :
  • Prodrug design : Mask the hydroxyl group (e.g., as a methyl ether or ester) to reduce oxidative degradation .
  • Lyophilization : Store the compound as a lyophilized powder under inert gas to prevent hydrolysis of the lactam ring .
  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with antioxidants (e.g., ascorbic acid) for in vitro studies .

Q. How can computational methods predict the compound’s reactivity in novel chemical transformations?

  • Methodological Answer :
  • DFT calculations : Model transition states for cyclization or acetylation steps to identify energetically favorable pathways .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes with pyrrolo-pyrrolone-binding pockets) using software like AutoDock Vina .
  • SAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reactivity using Hammett plots .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s biological activity?

  • Methodological Answer :
  • Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to assess consistency .
  • Control experiments : Include known inhibitors/activators (e.g., cycloheximide for protein synthesis assays) to validate assay conditions .
  • Meta-analysis : Compare IC₅₀ values from independent studies; significant outliers may indicate differences in purity or assay protocols .

Experimental Design Considerations

Q. What factorial design approaches are optimal for studying the compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Use a split-plot design to evaluate multiple variables (e.g., substituents, stereochemistry):
  • Main plots : Vary core structure (e.g., acetyl vs. ethoxycarbonyl groups).
  • Subplots : Test substituent positions (e.g., 2-hydroxy vs. 4-hydroxyphenyl).
  • Replicates : Minimum of 3 replicates per condition to ensure statistical power .
    Data analysis: Apply ANOVA and Tukey’s HSD test to identify significant SAR trends .

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